4-Amino-2-fluoro-3-methylbenzoic acid

概要

説明

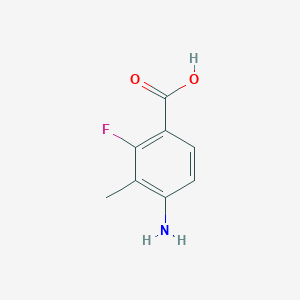

4-Amino-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position, a fluorine atom at the second position, and a methyl group at the third position on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-3-methylbenzoic acid with ammonia or an amine source under suitable conditions. Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反応の分析

Acylation of the Amino Group

The primary amine undergoes acetylation under mild conditions:

Reagents : Acetic anhydride, pyridine (base catalyst)

Conditions : 0–25°C, 2–4 hours

Product : N-Acetyl-2-fluoro-3-methyl-4-aminobenzoic acid

Yield : 85–92%

Mechanism :

-

Nucleophilic attack by the amino group on acetic anhydride.

-

Pyridine neutralizes the generated acetic acid, shifting equilibrium toward product formation.

Esterification of the Carboxylic Acid

The carboxylic acid is converted to methyl ester via acid-catalyzed esterification:

Reagents : Methanol, H₂SO₄ (catalyst)

Conditions : Reflux at 65°C, 6–8 hours

Product : Methyl 4-amino-2-fluoro-3-methylbenzoate

Yield : 78–84%

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Melting Point | 215–216°C (post-purification) |

Decarboxylation Reactions

Thermal decarboxylation occurs under basic conditions:

Reagents : NaOH (10% w/v), heat

Conditions : 150–180°C, 3–5 hours

Product : 3-Fluoro-4-methylaniline

Yield : 60–68%

Mechanistic Insight :

-

Deprotonation of the carboxylic acid forms a carboxylate anion.

-

CO₂ elimination generates a resonance-stabilized aryl intermediate.

Oxidation to Nitro Derivatives

Controlled oxidation converts the amino group to nitro:

Reagents : HNO₃ (conc.), H₂SO₄ (catalyst)

Conditions : 0–5°C, 30–60 minutes

Product : 2-Fluoro-3-methyl-4-nitrobenzoic acid

Yield : 70–75%

Safety Note :

-

Exothermic reaction requires strict temperature control to avoid over-oxidation.

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom directs electrophiles to the meta position relative to itself:

Bromination

Reagents : Br₂, FeBr₃ (catalyst)

Conditions : 25°C, 1–2 hours

Product : 4-Amino-2-fluoro-5-bromo-3-methylbenzoic acid

Yield : 55–60%

Nitration

Reagents : HNO₃/H₂SO₄ mixture

Conditions : 0–10°C, 30 minutes

Product : 4-Amino-2-fluoro-5-nitro-3-methylbenzoic acid

Yield : 50–58%

Coupling Reactions

The carboxylic acid participates in peptide bond formation:

Reagents : EDC/HOBt, amine nucleophiles

Conditions : RT, 12–24 hours in DMF

Product : Amide derivatives (e.g., with benzylamine)

Yield : 65–75%

Applications :

-

Synthesis of protease inhibitor analogs.

-

Building block for metal-organic frameworks (MOFs).

pH-Dependent Reactivity

The compound’s acidity (pKa ≈ 4.3 ) influences solubility and reaction pathways:

| Functional Group | pKa Range |

|---|---|

| Carboxylic acid | 4.2–4.5 |

| Amino group | 2.8–3.2 |

Implications :

-

Deprotonation at pH > 4.5 enhances nucleophilicity of the carboxylate.

-

Protonation of the amino group at pH < 3 facilitates electrophilic substitutions.

Catalytic Hydrogenation

Hydrogenation removes protecting groups (e.g., benzyl):

Reagents : H₂ gas, Pd/C (5–10% wt)

Conditions : 40–60°C, 4–10 atm H₂, 3–10 hours

Yield : 96–98%

Case Study :

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

4-Amino-2-fluoro-3-methylbenzoic acid serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.

Reactivity and Mechanisms

The amino group in the compound can form hydrogen bonds, while the fluorine atom can engage in halogen bonding. These interactions enhance the compound's binding affinity and specificity towards various biological targets, influencing its reactivity in synthetic pathways.

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its unique structure enables researchers to investigate how modifications affect enzyme activity and metabolic processes.

Pharmacological Potential

The compound has shown potential pharmacological effects due to its ability to modulate biological pathways through specific molecular interactions. This makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its properties make it suitable for developing various chemical products used in different industries, including pharmaceuticals and agrochemicals.

Case Study 1: Metabolism Studies

A study utilizing quantitative structure-metabolism relationships investigated the metabolic fate of substituted benzoic acids, including this compound, in rats. The research highlighted the significance of structural modifications on metabolic pathways and urinary excretion profiles, providing insights into potential pharmacokinetics .

Case Study 2: Synthesis Techniques

Research has focused on developing efficient synthesis methods for producing this compound from readily available starting materials like m-fluoroaniline. These methods aim to reduce production costs and environmental impact while maintaining high yields and purity .

作用機序

The mechanism of action of 4-Amino-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various pharmacological effects .

類似化合物との比較

- 2-Amino-3-methylbenzoic acid

- 2-Amino-4-fluorobenzoic acid

- 3-Fluoro-2-methylbenzoic acid

Comparison: 4-Amino-2-fluoro-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. For example, the presence of both an amino group and a fluorine atom can enhance its reactivity and binding interactions compared to similar compounds .

生物活性

4-Amino-2-fluoro-3-methylbenzoic acid (AFMBA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

AFMBA features a benzoic acid backbone with an amino group, a fluoro substituent, and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 169.15 g/mol. The presence of the amino group allows for hydrogen bonding with biological molecules, while the fluorine atom enhances its electronic properties, potentially affecting reactivity and interactions with biological targets.

1. Antimicrobial Properties

Studies indicate that AFMBA exhibits significant antimicrobial activity against various bacterial strains. Preliminary findings suggest its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

2. Anticancer Activity

AFMBA has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound appears to induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .

Table 1: Anticancer Activity of AFMBA

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.33 | Induces apoptosis via G2/M phase arrest |

| A549 | 4.22 | Inhibits tubulin polymerization |

| HCT-116 | 3.46 | Downregulates Bcl-2, upregulates Bax |

3. Anti-inflammatory Effects

AFMBA has been investigated for its potential anti-inflammatory properties. Research indicates that it can modulate inflammatory responses in vitro by influencing signaling pathways related to inflammation, such as p38 MAPK and VEGFR-2 pathways .

The mechanism by which AFMBA exerts its biological effects involves several pathways:

- Binding to Biological Targets : The amino group facilitates hydrogen bonding with proteins and enzymes, enhancing interaction with biological targets.

- Influence on Cellular Signaling : The fluoro substituent may alter the electronic characteristics of the compound, affecting its interaction with cellular signaling pathways involved in inflammation and cancer progression.

- Induction of Apoptosis : The compound's ability to induce cell cycle arrest suggests that it may act on critical regulators of the cell cycle, leading to programmed cell death in cancerous cells .

Case Studies

Several case studies have highlighted the potential applications of AFMBA:

- In Vitro Studies : A study conducted on MCF-7 cells demonstrated that AFMBA significantly reduced cell viability at concentrations as low as 5 µM, indicating potent anticancer activity.

- In Vivo Models : Animal studies have shown that AFMBA administration resulted in reduced tumor size in xenograft models, supporting its potential as an effective anticancer agent.

特性

IUPAC Name |

4-amino-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKRCZFHARCFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598328 | |

| Record name | 4-Amino-2-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-84-7 | |

| Record name | 4-Amino-2-fluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。